3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate
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Overview
Description
The compound “3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, an oxadiazole ring, a chromen ring, and a propanoate ester .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it likely involves several steps to build up the complex structure. The oxadiazole ring could be synthesized from carboxylic acids and amidoximes . The methoxyphenyl group could be introduced via a Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and chromen rings would contribute to the rigidity of the molecule, while the methoxyphenyl and propanoate groups could potentially participate in various interactions .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The ester group could potentially undergo hydrolysis or transesterification reactions. The oxadiazole ring might participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ester group and the aromatic rings could influence its solubility and reactivity .
Scientific Research Applications
Crystallography and Molecular Structures
Research on compounds with structures similar to the title compound has elucidated their crystallography and molecular packing arrangements. For instance, the study of related oxadiazole compounds reveals their planar ring systems and how these geometries influence molecular interactions and stability. One study reported the crystal structure of a compound closely related, showing specific dihedral angles between its oxadiazole ring and adjacent benzene rings, which might be indicative of the structural conformation of similar compounds (Fun et al., 2011).
Organic Synthesis and Chemical Properties
Research has explored the synthesis of novel compounds involving oxadiazole and chromen-8-yl moieties, highlighting their potential in creating new materials or drugs. For example, the synthesis of novel crown ethers integrating chromenone structures demonstrates the versatility of these compounds in chemical synthesis (Bulut & Erk, 2001).
Antimicrobial and Antibacterial Activities
Several studies have focused on the antibacterial and antimicrobial properties of oxadiazole derivatives, including structures akin to the title compound. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as antibacterial and antifungal agents. One investigation into related compounds highlighted their efficacy in inhibiting microbial growth, underscoring the potential of such molecules in medicinal chemistry (Mandala et al., 2013).
Liquid Crystal Research
Compounds containing oxadiazole and chromen-8-yl groups have also been studied for their applications in liquid crystal technology. Their unique structural features contribute to diverse liquid crystalline phases, which can be harnessed in displays and other optical devices. Research in this area has demonstrated the role of such compounds in forming nematic and smectic phases, useful in liquid crystal display technology (Abboud et al., 2017).
Future Directions
Properties
IUPAC Name |
[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-3-17(24)27-16-6-4-5-13-11-15(21(25)28-18(13)16)20-22-19(23-29-20)12-7-9-14(26-2)10-8-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLTJITUUASFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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